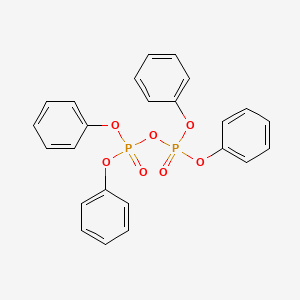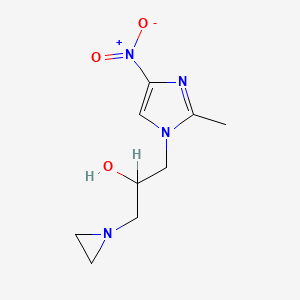
(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid
説明
(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid, also known as 3S,4R-DCPA, is an organic compound that is used in various research and laboratory experiments. It has a wide range of uses in scientific research, including the study of the mechanisms of action of various drugs, the study of biochemical and physiological effects, and the development of new drugs. 3S,4R-DCPA is a versatile compound that has been used in a variety of laboratory settings, from the synthesis of new drugs to the analysis of existing drugs.
科学的研究の応用
(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research. It has been used in the study of the mechanisms of action of various drugs, including the study of the effects of drugs on the nervous system and the cardiovascular system. It has also been used in the study of biochemical and physiological effects, including the study of the effects of drugs on enzymes and hormones. In addition, (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid has been used in the development of new drugs, including the development of novel anti-cancer drugs and drugs to treat neurological disorders.
作用機序
The mechanism of action of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and hormones, which can lead to changes in the biochemical and physiological effects of drugs. In addition, (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid has been shown to interact with certain receptors in the brain, which can lead to changes in the effects of drugs on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid are not fully understood. However, it is known that the compound can interact with certain enzymes and hormones, leading to changes in the biochemical and physiological effects of drugs. In addition, (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid has been shown to interact with certain receptors in the brain, which can lead to changes in the effects of drugs on the nervous system.
実験室実験の利点と制限
The use of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid in laboratory experiments has several advantages. Firstly, the compound is relatively easy to synthesize, which makes it cost-effective and readily available for research. Secondly, the compound has a wide range of applications in scientific research, which makes it a useful tool for researchers. Finally, the compound is relatively safe to use in laboratory experiments, as it has low toxicity and does not produce any significant side effects.
However, there are also some limitations to the use of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid in laboratory experiments. Firstly, the compound is not very stable and can degrade over time, which can affect the accuracy of experiments. Secondly, the compound can interact with other compounds, which can lead to unexpected results. Finally, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for the use of (3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid in scientific research. Firstly, the compound could be used in the development of new drugs and the study of existing drugs. Secondly, the compound could be used in the study of the biochemical and physiological effects of drugs. Thirdly, the compound could be used in the study of the mechanisms of action of various drugs. Finally, the compound could be used in the synthesis of new drugs, as well as the analysis of existing drugs.
特性
IUPAC Name |
(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDXYQPZUWSCKU-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B3363690.png)

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine dihydrochloride](/img/structure/B3363725.png)
![1-[4-(Cyclopentanesulfonyl)phenyl]ethan-1-one](/img/structure/B3363728.png)

![5-Bromo-2-[(2-carboxyethyl)amino]benzoic acid](/img/structure/B3363743.png)

